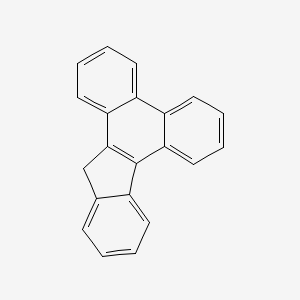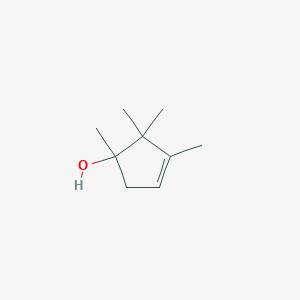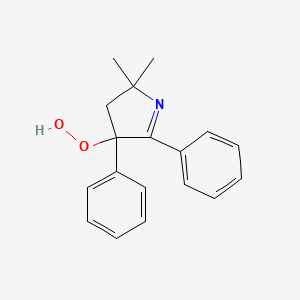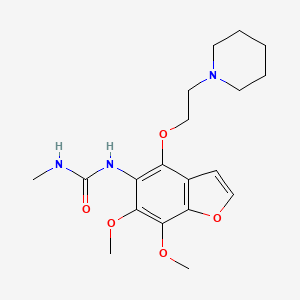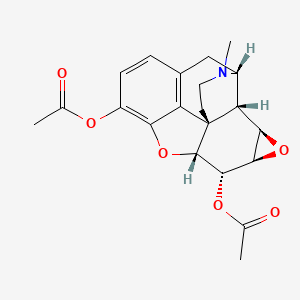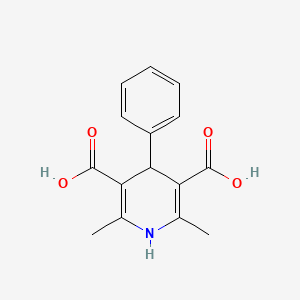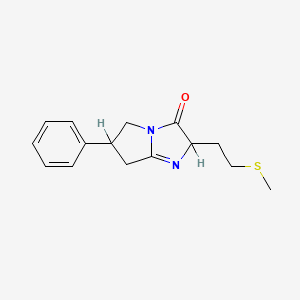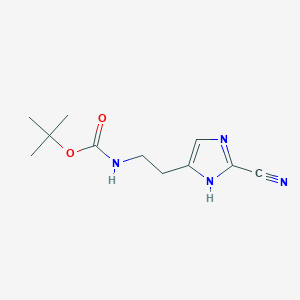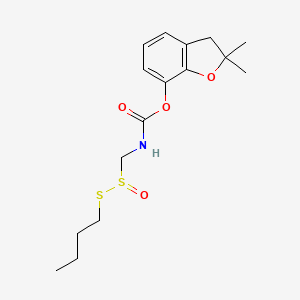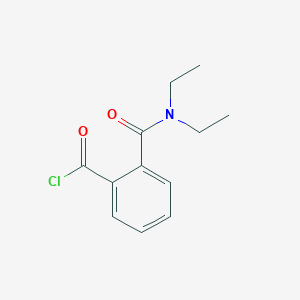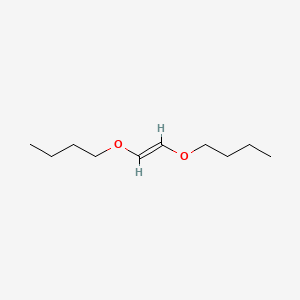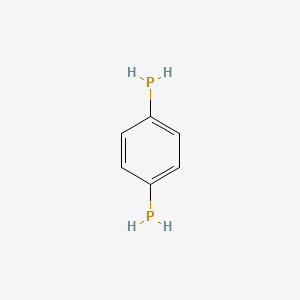
Phosphine, 1,4-phenylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,4-phenylenebis- is an organophosphorus compound with the molecular formula C6H8P2. It is a bisphosphine derivative where two phosphine groups are connected by a 1,4-phenylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, 1,4-phenylenebis- can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired bisphosphine compound . Another method involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphine oxide, which can then be reduced to the phosphine .
Industrial Production Methods
Industrial production of phosphine, 1,4-phenylenebis- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,4-phenylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines is possible using reducing agents like phenylsilane.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane is a commonly used reducing agent for converting phosphine oxides back to phosphines.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphine, 1,4-phenylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mécanisme D'action
The mechanism by which phosphine, 1,4-phenylenebis- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
1,2-Bis(diphenylphosphino)ethane: Another bisphosphine ligand with a different bridging group.
1,3-Bis(diphenylphosphino)propane: Similar to 1,4-phenylenebis- but with a different carbon chain length between the phosphine groups
Uniqueness
Phosphine, 1,4-phenylenebis- is unique due to its 1,4-phenylene bridge, which imparts distinct electronic and steric properties. This structural feature allows it to form stable complexes with specific geometries, making it particularly useful in certain catalytic applications where other phosphines may not be as effective .
Propriétés
Numéro CAS |
78550-67-1 |
|---|---|
Formule moléculaire |
C6H8P2 |
Poids moléculaire |
142.07 g/mol |
Nom IUPAC |
(4-phosphanylphenyl)phosphane |
InChI |
InChI=1S/C6H8P2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 |
Clé InChI |
DXKIVDBWRHJILG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1P)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


